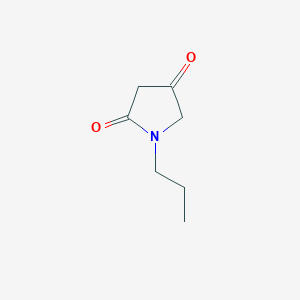
1-Propylpyrrolidine-2,4-dione
Cat. No. B8722509
M. Wt: 141.17 g/mol
InChI Key: FOSJOOJRBLPLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04975435
Procedure details


Freshly prepared 1-propyl-2,4-dioxopyrrolidine was prepared as described in Example 1e from 3-carboethoxy-1-propyl-2,4-dioxopyrrolidine (3.55 g) in acetonitrile (100 ml). The 1-propyl-2,4-dioxopyrrolidine was mixed with methyl 3-amino-2-pentylthiophene-4-carboxylate (2.70 g) in toluene (65 ml). The mixture was refluxed for 2 hours with removal of the water/toluene azeotrope using a Dean-Stark trap. After distilling off the excess toluene, the residue was taken up in ethyl acetate, washed sequentially with saturated aqueous Na2CO3 and brine, then dried (Na2SO4) and concentrated. Chromatographic purification over silica gel afforded the title product (3.92 g, 94%) as a yellow oil; tlc, Rf =0.12, silica gel, ethyl acetate:hexane (1:1).
Name
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
Quantity
3.55 g
Type
reactant
Reaction Step One


Name
methyl 3-amino-2-pentylthiophene-4-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.[CH2:16]([N:19]1[CH2:23][C:22](=O)[CH2:21][C:20]1=[O:25])[CH2:17][CH3:18].[NH2:26][C:27]1[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=1[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].O.C1(C)C=CC=CC=1>C(#N)C.C1(C)C=CC=CC=1>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14].[CH2:16]([N:19]1[CH2:23][C:22]([NH:26][C:27]2[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=2[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])=[CH:21][C:20]1=[O:25])[CH2:17][CH3:18] |f:3.4|
|
Inputs


Step One
|
Name
|
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
|
|
Quantity
|
3.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1C(N(CC1=O)CCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1C(CC(C1)=O)=O
|
|
Name
|
methyl 3-amino-2-pentylthiophene-4-carboxylate
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(SC=C1C(=O)OC)CCCCC
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the excess toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with saturated aqueous Na2CO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chromatographic purification over silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1C(CC(C1)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1C(C=C(C1)NC1=C(SC=C1C(=O)OC)CCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.92 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
